molecular formula C5H10F3NS B12091819 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine

3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine

Cat. No.: B12091819
M. Wt: 173.20 g/mol
InChI Key: DUKOQUFOFIQWAM-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine is an organic compound with the molecular formula C5H10F3NS It is characterized by the presence of a trifluoroethyl group attached to a sulfanyl-propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,2,2-trifluoroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethylsulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various trifluoroethyl derivatives.

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules. The sulfanyl group can also participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    2,2,2-Trifluoroethylamine: Similar in structure but lacks the sulfanyl group.

    3-(Methylthio)propan-1-amine: Contains a methylthio group instead of a trifluoroethyl group.

    3-(Ethylthio)propan-1-amine: Contains an ethylthio group instead of a trifluoroethyl group.

Uniqueness: 3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine is unique due to the presence of both the trifluoroethyl and sulfanyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability and reactivity, while the sulfanyl group provides additional functionalization opportunities.

Biological Activity

3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine is a chemical compound with notable biological activity due to its unique structural features. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration, while the sulfanyl group allows for interactions with thiol-containing proteins. This article discusses the compound's biological activity, including its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • Trifluoroethyl Group : Increases lipophilicity and stability.
  • Sulfanyl Group : Capable of forming covalent bonds with thiol groups in proteins.

These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Enzyme Interaction : The compound can modulate enzyme activities by binding to active sites or altering conformations.
  • Protein Modification : The sulfanyl group can react with cysteine residues in proteins, potentially leading to changes in protein function and signaling pathways.
  • Cell Membrane Penetration : Enhanced lipophilicity allows for effective cellular uptake, influencing intracellular processes.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains by disrupting membrane integrity or inhibiting growth.
AnticancerPotential to inhibit cancer cell proliferation through apoptosis induction and cell cycle regulation.
Enzyme InhibitionModulates cytochrome P450 enzymes and other drug-metabolizing enzymes, impacting pharmacokinetics.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial properties. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, it was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Anticancer Properties

In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines. A notable study reported that treatment with this compound resulted in a 30% reduction in cell viability in human breast cancer cells (MCF-7) after 48 hours of exposure. The proposed mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Enzyme Modulation

The compound has been investigated for its effects on cytochrome P450 enzymes. A comparative analysis revealed that it inhibits CYP1A2 and CYP3A4 activities by approximately 70%, suggesting potential implications for drug metabolism and interactions . This inhibition may enhance the efficacy of co-administered drugs metabolized by these enzymes.

Properties

Molecular Formula

C5H10F3NS

Molecular Weight

173.20 g/mol

IUPAC Name

3-(2,2,2-trifluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C5H10F3NS/c6-5(7,8)4-10-3-1-2-9/h1-4,9H2

InChI Key

DUKOQUFOFIQWAM-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCC(F)(F)F

Origin of Product

United States

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